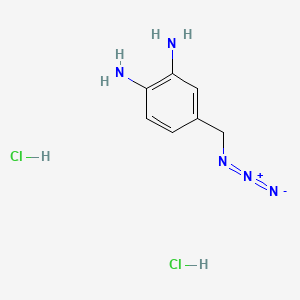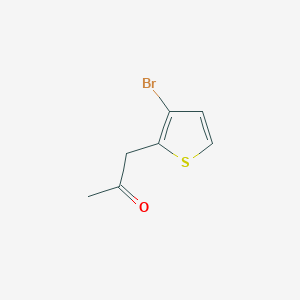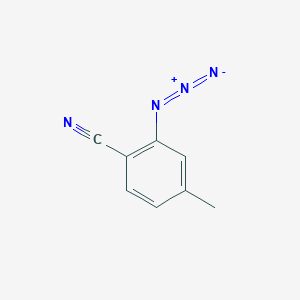
4-Chloro-7-iodo-3-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-iodo-3-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4ClIN2O2. It is a derivative of quinoline, which is a fundamental scaffold in medicinal chemistry due to its wide range of biological activities. The compound is characterized by the presence of chlorine, iodine, and nitro functional groups attached to the quinoline ring, making it a versatile intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-iodo-3-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-chloroquinoline followed by iodination. The nitration can be achieved using concentrated nitric acid and sulfuric acid under controlled temperature conditions. The iodination step involves the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact .
化学反応の分析
Types of Reactions
4-Chloro-7-iodo-3-nitroquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under reflux conditions.
Reduction: Reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Reduction: 4-Chloro-7-iodo-3-aminoquinoline.
Oxidation: Quinoline N-oxides.
科学的研究の応用
4-Chloro-7-iodo-3-nitroquinoline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-Chloro-7-iodo-3-nitroquinoline is primarily based on its ability to interact with biological targets through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to cytotoxic effects. The chlorine and iodine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to specific molecular targets .
類似化合物との比較
Similar Compounds
4-Chloroquinoline: Lacks the iodine and nitro groups, making it less reactive in certain chemical transformations.
7-Iodoquinoline: Lacks the chlorine and nitro groups, resulting in different reactivity and biological activity.
3-Nitroquinoline: Lacks the chlorine and iodine groups, affecting its chemical and biological properties.
Uniqueness
4-Chloro-7-iodo-3-nitroquinoline is unique due to the presence of all three functional groups (chlorine, iodine, and nitro) on the quinoline ring. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its potential for various scientific applications .
特性
分子式 |
C9H4ClIN2O2 |
|---|---|
分子量 |
334.50 g/mol |
IUPAC名 |
4-chloro-7-iodo-3-nitroquinoline |
InChI |
InChI=1S/C9H4ClIN2O2/c10-9-6-2-1-5(11)3-7(6)12-4-8(9)13(14)15/h1-4H |
InChIキー |
UUWKNEPAGXBUGS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=CN=C2C=C1I)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-Ethoxybicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13600173.png)




